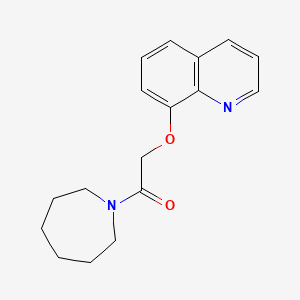
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone, also known as AQE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is not fully understood. However, studies have suggested that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone may exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone research, including further exploration of its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, studies are needed to determine the optimal dosage and toxicity profile of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone for clinical use.
In conclusion, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis and potential therapeutic benefits make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its use for clinical applications.
Synthesemethoden
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can be synthesized through a multistep process involving the reaction of 2-chloroquinoline-8-carbaldehyde with azepane in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including alkylation and oxidation, to yield 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has shown promise in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have demonstrated that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in treating neurodegenerative diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(19-11-3-1-2-4-12-19)13-21-15-9-5-7-14-8-6-10-18-17(14)15/h5-10H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEXRALIPXJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)